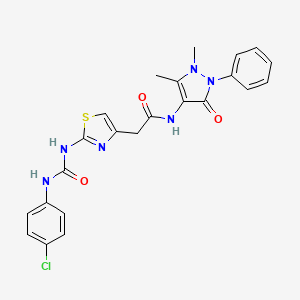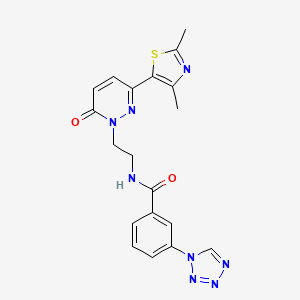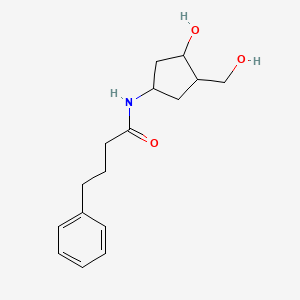
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
This compound has been investigated for its potential in cancer treatment. A study conducted by Toolabi et al. (2022) on a series of derivatives demonstrated significant antiproliferative effects against human cancer cell lines. One particular compound, a 4-chloro-containing derivative, showed cytotoxic effects against the A431 cancer cell line and induced apoptosis in these cells. This was evidenced by the upregulation of Bax and downregulation of Bcl-2 proteins, along with the inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells (Toolabi et al., 2022).
Molecular Conformation and Hydrogen Bonding
The molecular conformations and hydrogen bonding patterns of similar compounds have been studied, providing insights into their chemical behavior. Narayana et al. (2016) examined different molecular conformations in crystals of related compounds, revealing how the molecules link through hydrogen bonds to form various structures. This information is crucial for understanding how these compounds could interact in biological systems (Narayana et al., 2016).
Herbicidal and Antimicrobial Applications
Chloroacetamide derivatives, including those structurally related to the compound , have been used as herbicides. Weisshaar and Böger (1989) reported on the use of chloroacetamides, such as alachlor and metazachlor, as herbicides in various crops. These findings suggest potential agricultural applications for related compounds (Weisshaar & Böger, 1989). Additionally, Saravanan et al. (2010) synthesized novel thiazole derivatives, incorporating pyrazole moiety, and found them to exhibit significant antibacterial and antifungal activities (Saravanan et al., 2010).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of related organic crystals, aiming to understand their potential in photonic devices such as optical switches and modulators. This research highlights the possibility of using these compounds in advanced optical technologies (Castro et al., 2017).
Anti-Inflammatory and Analgesic Activities
Compounds with similar structures have been explored for their anti-inflammatory and analgesic properties. Sunder et al. (2013) synthesized derivatives with significant anti-inflammatory activity. This suggests the potential of related compounds in pharmaceutical applications for treating inflammation and pain (Sunder et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-14-20(21(32)30(29(14)2)18-6-4-3-5-7-18)27-19(31)12-17-13-34-23(26-17)28-22(33)25-16-10-8-15(24)9-11-16/h3-11,13H,12H2,1-2H3,(H,27,31)(H2,25,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKMDCHMWRYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)
![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)




![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
